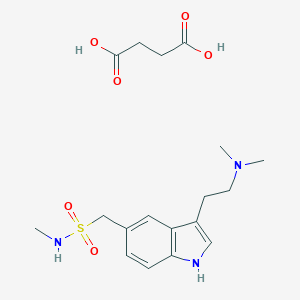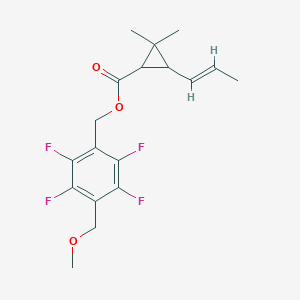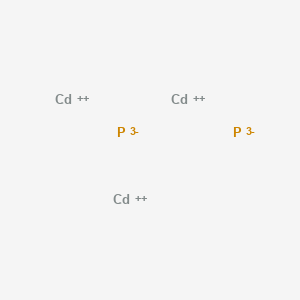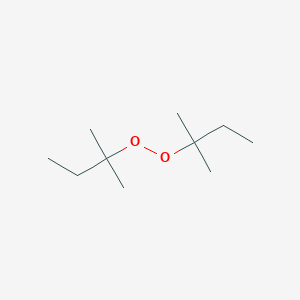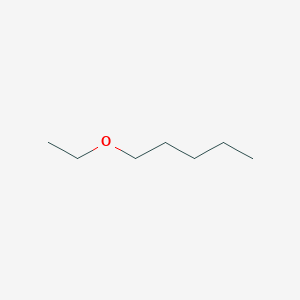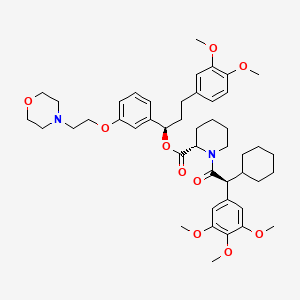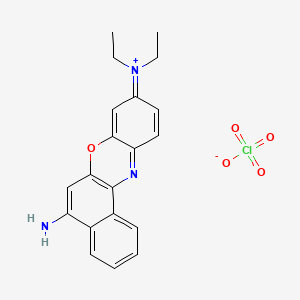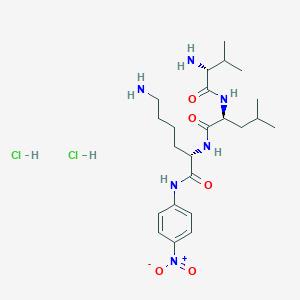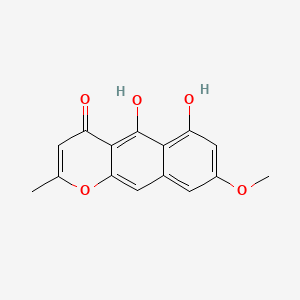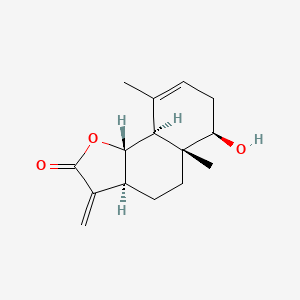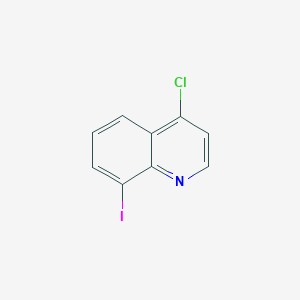
4-Chlor-8-iodchinolin
Übersicht
Beschreibung
4-Chloro-8-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The structure of 4-Chloro-8-iodoquinoline consists of a quinoline core with chlorine and iodine substituents at the 4 and 8 positions, respectively .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4-Chloro-8-iodoquinoline has been investigated for its potential therapeutic effects, particularly in:
- Antimicrobial Activity : Studies indicate that the compound exhibits activity against various pathogens, potentially inhibiting key enzymes involved in bacterial metabolism .
- Anticancer Properties : Research shows that it may act as an inhibitor for cytochrome P450 enzymes (CYP1A2 and CYP2C19), crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it a candidate for drug interaction studies .
The compound's biological activity is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has shown promise in inhibiting essential enzymes like DNA gyrase, which is critical for bacterial DNA replication .
- Cell Cycle Modulation : Case studies indicate that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of 4-chloro-8-iodoquinoline on various cancer cell lines. Results indicated that the compound induced significant apoptosis through caspase-dependent pathways, demonstrating its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of this compound revealed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis, confirming its utility in developing new antimicrobial agents .
Wirkmechanismus
Target of Action
It is structurally similar to clioquinol , a compound known for its antifungal properties
Mode of Action
The exact mode of action of 4-Chloro-8-iodoquinoline is currently unknown. Clioquinol, a structurally related compound, is known to be bacteriostatic
Biochemical Pathways
Quinoline and its derivatives, to which 4-Chloro-8-iodoquinoline belongs, have been reported to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting their synthesis and functionalization for biological and pharmaceutical activities .
Pharmacokinetics
For Clioquinol, topical absorption is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-iodoquinoline typically involves the reaction of 8-iodo-1H-quinolin-4-one with trichlorophosphate (POCl3) and catalytic amounts of N,N-dimethylformamide (DMF). The reaction mixture is refluxed for one hour, followed by quenching with ice. The resulting solid is filtered, washed with water, and dried to yield 4-Chloro-8-iodoquinoline as a grayish solid .
Industrial Production Methods: While specific industrial production methods for 4-Chloro-8-iodoquinoline are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-8-iodoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline core can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloroquinoline
- 8-Iodoquinoline
- 4-Chloro-8-methylquinoline
- 4-Chloro-8-fluoroquinoline
Comparison: 4-Chloro-8-iodoquinoline is unique due to the presence of both chlorine and iodine substituents, which can influence its reactivity and biological activity. Compared to other quinoline derivatives, this compound may exhibit distinct pharmacological properties and chemical reactivity, making it valuable for specific applications in research and industry .
Biologische Aktivität
4-Chloro-8-iodoquinoline is a halogenated quinoline derivative notable for its potential biological activities, particularly in medicinal chemistry. With a molecular formula of C9H6ClIN and a molecular weight of 289.50 g/mol, this compound has garnered attention for its interactions with various biological targets, including cytochrome P450 enzymes and its antimicrobial properties.
Chemical Structure and Properties
The structural characteristics of 4-chloro-8-iodoquinoline significantly influence its biological activity. The presence of chlorine at the 4-position and iodine at the 8-position enhances its reactivity and binding affinity with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C9H6ClIN |
| Molecular Weight | 289.50 g/mol |
| Halogen Substituents | Cl (4-position), I (8-position) |
Cytochrome P450 Inhibition
Research indicates that 4-chloro-8-iodoquinoline exhibits inhibitory effects on cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition can lead to significant alterations in pharmacokinetics and drug interactions, highlighting the compound's relevance in pharmacological studies.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy against various pathogens. Studies have shown that derivatives of quinoline compounds can possess significant antibacterial and antifungal activities. For instance, related compounds have demonstrated effectiveness against strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent activity .
The exact mechanism of action for 4-chloro-8-iodoquinoline remains to be fully elucidated. However, it is believed to involve binding to specific enzymes or receptors, potentially leading to inhibition of critical biochemical pathways. The structural similarity to clioquinol suggests that it may exhibit bacteriostatic properties by interfering with bacterial growth mechanisms.
Study on Antiviral Activity
A recent study explored the antiviral potential of related quinoline derivatives against H5N1 influenza virus. The results indicated that certain derivatives exhibited high inhibition rates with low cytotoxicity, suggesting a promising avenue for further research into antiviral applications .
Synthesis and Biological Evaluation
Research conducted on synthesizing various derivatives of 4-chloro-8-iodoquinoline has revealed a correlation between structural modifications and biological activity. For example, altering halogen positions or substituents has been shown to impact the compound's reactivity and efficacy against specific biological targets .
| Compound | Activity | MIC (mg/mL) |
|---|---|---|
| 4-Chloro-8-iodoquinoline | Antibacterial against E. coli | 1 × 10^-5 |
| Ethyl 4-chloro-8-iodoquinoline | Antifungal against Candida albicans | 1 × 10^-6 |
Eigenschaften
IUPAC Name |
4-chloro-8-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDRQEKDXIQUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496605 | |
| Record name | 4-Chloro-8-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49713-55-5 | |
| Record name | 4-Chloro-8-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-8-iodoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
